Cbz-2-Methy-L-Phenylalanine
Description
Cbz-2-Methyl-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of L-phenylalanine, where a methyl group is substituted at the 2-position of the phenyl ring. The Cbz group (benzyloxycarbonyl) serves as a protective moiety for the amino group during peptide synthesis, enhancing stability and preventing undesired side reactions. This compound is structurally characterized by its chiral center (L-configuration) and the steric/electronic effects imparted by the 2-methyl substituent.
Properties
Molecular Weight |
329.42 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Cbz-2-Methyl-L-Phenylalanine with key analogs, focusing on substituent position , stereochemistry , physicochemical properties , and applications .
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position: 2-Methyl vs. Methoxy vs. Methyl: Methoxy groups (e.g., Cbz-4-Methoxy-L-Phenylalanine) increase polarity and solubility, whereas methyl groups enhance hydrophobicity, affecting membrane permeability .
- Stereochemistry : D-isomers (e.g., Cbz-4-Methyl-D-Phenylalanine) are less common in natural peptides but valuable in designing protease-resistant therapeutics .
- Halogenation : Iodo or fluoro substituents (e.g., Cbz-2-Iodo-D-Phenylalanine) improve radiochemical stability or binding affinity in targeted therapies .
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